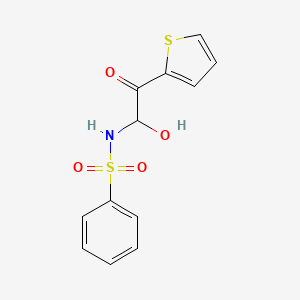
4-(2-((2-Isopropyl-5-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El benzoato de 4-(2-((2-isopropil-5-metilfenoxi)acetil)carbohidrazonil)fenilo es un compuesto orgánico complejo con la fórmula molecular C26H26N2O4 y un peso molecular de 430.508 g/mol . Este compuesto es conocido por su estructura química única, que incluye un grupo isopropilo, un grupo metilo y un grupo fenoxiacetilo, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
La síntesis del benzoato de 4-(2-((2-isopropil-5-metilfenoxi)acetil)carbohidrazonil)fenilo normalmente implica varios pasos, comenzando con la preparación del intermedio fenoxiacetilo. Este intermedio luego se hace reaccionar con carbohidrazida en condiciones específicas para formar el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción . Los métodos de producción industrial pueden involucrar pasos similares, pero a mayor escala, con procesos de purificación adicionales para asegurar la pureza del compuesto.
Análisis De Reacciones Químicas
El benzoato de 4-(2-((2-isopropil-5-metilfenoxi)acetil)carbohidrazonil)fenilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden implicar reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Este compuesto puede sufrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan grupos específicos en la molécula. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, temperaturas específicas y solventes como diclorometano o acetonitrilo. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
El benzoato de 4-(2-((2-isopropil-5-metilfenoxi)acetil)carbohidrazonil)fenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo investigación para explorar sus posibles usos terapéuticos, particularmente en el desarrollo de fármacos.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del benzoato de 4-(2-((2-isopropil-5-metilfenoxi)acetil)carbohidrazonil)fenilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
El benzoato de 4-(2-((2-isopropil-5-metilfenoxi)acetil)carbohidrazonil)fenilo se puede comparar con compuestos similares como:
Benzoato de 4-(2-((5-isopropil-2-metilfenoxi)acetil)carbohidrazonil)fenilo: Este compuesto tiene una estructura similar, pero con diferentes sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Benzoato de 4-(2-((2-metilfenoxi)acetil)carbohidrazonil)fenilo: Otro compuesto similar con un grupo fenoxiacetilo diferente, que afecta su reactividad y aplicaciones.
Propiedades
Número CAS |
302910-22-1 |
|---|---|
Fórmula molecular |
C26H26N2O4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H26N2O4/c1-18(2)23-14-9-19(3)15-24(23)31-17-25(29)28-27-16-20-10-12-22(13-11-20)32-26(30)21-7-5-4-6-8-21/h4-16,18H,17H2,1-3H3,(H,28,29)/b27-16+ |
Clave InChI |
NVZIBSIPJTTWGR-JVWAILMASA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974179.png)

![2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11974193.png)
![Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate](/img/structure/B11974201.png)
![Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B11974211.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974215.png)

![3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11974223.png)
![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11974235.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974240.png)
![4-Bromobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974241.png)
![7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974244.png)

![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974265.png)
